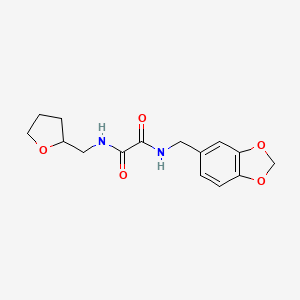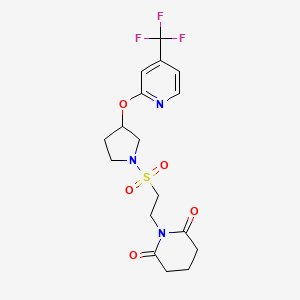
N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide is a useful research compound. Its molecular formula is C15H18N2O5 and its molecular weight is 306.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Toxicokinetics and Metabolism
- A study investigated the in vitro toxicokinetics and analytical toxicology of novel NBOMe derivatives, focusing on their metabolism, plasma protein binding, and detectability in urine screening. The compounds were extensively metabolized mainly via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof, with significant plasma protein binding (>85%). This research aids forensic and clinical toxicologists in identifying these substances in cases of abuse or intoxication (Richter et al., 2019).
Chemical Synthesis and Reactivity
- Research on the tetrahydrofuranylation of alcohols catalyzed by alkylperoxy-λ3-iodane and carbon tetrachloride provided an efficient method for protecting the hydroxy group as 2-tetrahydrofuranyl ethers. This chemical synthesis process has applications in organic synthesis and pharmaceutical chemistry (Ochiai & Sueda, 2004).
Antidepressant Effects
- Another study focused on the synthesis of chlorinated tetracyclic compounds and their potential antidepressant effect in mice. The synthesized compounds showed significant antidepressant effects, suggesting their potential for development into antidepressant drugs (Karama et al., 2016).
Biocatalysis and Green Chemistry
- An innovative approach for the regio- and stereoselective concurrent oxidations of racemates with microbial cells to prepare enantiopure 1,2-diols was developed. This method represents a simple and green synthesis technique, highlighting the role of biocatalysis in sustainable chemistry (Jia et al., 2011).
Cytotoxicity Studies
- Novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized and evaluated for their antimicrobial and cytotoxic activities. Some compounds exhibited good antibacterial activity and cytotoxicity, indicating their potential for development into therapeutic agents (Noolvi et al., 2014).
作用機序
1-benzo[1,3]dioxol-5-yl-indoles
These compounds have shown anticancer activity against various cancer cell lines .
The compound 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol has been listed in the Sigma-Aldrich catalog , suggesting it might be used in chemical research or synthesis.
The compound 1-(1,3-Benzodioxol-5-yl)-2-propanol is listed in the ChemSpider database , which is a free chemical structure database providing fast access to over 34 million structures, properties, and associated information.
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-14(15(19)17-8-11-2-1-5-20-11)16-7-10-3-4-12-13(6-10)22-9-21-12/h3-4,6,11H,1-2,5,7-9H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRWRGLPUQFOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2508766.png)
![ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508769.png)
![3-(2H-1,3-benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2508770.png)
![4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2508771.png)
![1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2508772.png)







![5-(AZEPAN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2508785.png)
